

# validation of nanoparticle size using TEM versus dynamic light scattering (DLS)

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## A Head-to-Head Comparison: Validating Nanoparticle Size with TEM and DLS

For researchers, scientists, and drug development professionals, accurate characterization of nanoparticle size is paramount. The dimensions of these minute particles can profoundly influence their physicochemical properties, biological interactions, and, ultimately, their efficacy and safety in therapeutic applications. Among the arsenal of analytical techniques available, Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are two of the most widely employed methods for nanoparticle size determination. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

This guide will delve into the fundamental principles of each technique, present a quantitative comparison of their capabilities, and provide detailed experimental protocols for their application.

## Principles of Nanoparticle Size Measurement: TEM vs. DLS

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of nanoparticles.<sup>[1][2][3]</sup> A beam of electrons is transmitted through an ultra-thin sample, generating an image based on the differential scattering of electrons by the material.<sup>[1][3]</sup> This allows for the direct measurement of individual particle dimensions,

providing information on size, shape, and morphology.<sup>[1][2][4]</sup> TEM is often considered the "gold standard" for nanoparticle sizing due to its ability to provide direct visual evidence.<sup>[2][4]</sup>

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the hydrodynamic diameter of nanoparticles suspended in a liquid.<sup>[4][5][6]</sup> The technique is based on the principle of Brownian motion, where smaller particles move more rapidly in a fluid than larger ones.<sup>[4][7]</sup> By illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity, DLS determines the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic size via the Stokes-Einstein equation.<sup>[7][8][9]</sup>

## At a Glance: Key Differences Between TEM and DLS

Feature	Transmission Electron Microscopy (TEM)	Dynamic Light Scattering (DLS)
Measurement Principle	Direct imaging of individual particles using an electron beam. <a href="#">[1]</a> <a href="#">[3]</a>	Measures the fluctuation of scattered light due to Brownian motion to determine hydrodynamic diameter. <a href="#">[4]</a> <a href="#">[7]</a>
Information Provided	Core size, size distribution (number-weighted), shape, morphology, and internal structure. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>	Hydrodynamic diameter, size distribution (intensity-weighted), polydispersity index (PDI), and zeta potential (an indicator of stability). <a href="#">[2]</a> <a href="#">[8]</a>
Sample State	Dry powder or dried from suspension on a grid. <a href="#">[10]</a> <a href="#">[11]</a>	Suspension in a liquid medium. <a href="#">[8]</a>
Measurement Environment	High vacuum.	In solution, at a controlled temperature. <a href="#">[8]</a>
Sample Preparation	Can be complex and time-consuming, requiring sample fixation, staining, and ultrathin sectioning for some materials. <a href="#">[1]</a>	Relatively simple and fast, often only requiring dilution and filtration. <a href="#">[2]</a>
Throughput	Lower throughput due to sample preparation and image analysis.	High throughput, with measurements typically taking a few minutes. <a href="#">[2]</a>
Size Range	Sub-nanometer to several micrometers. <a href="#">[3]</a>	Typically from a few nanometers to several micrometers. <a href="#">[7]</a> <a href="#">[12]</a>
Bias	Operator bias in image selection and analysis is possible. Analysis of a limited number of particles may not be statistically representative of the entire sample. <a href="#">[13]</a>	Highly sensitive to the presence of a small number of large particles or aggregates, which can skew the results due to the intensity-based measurement (intensity is

proportional to the sixth power of the radius).[4][14]

Cost	High initial instrument cost and maintenance.	Lower initial instrument cost and maintenance.
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## Experimental Protocols

### Transmission Electron Microscopy (TEM) Sample Preparation and Analysis

This protocol provides a general guideline for the preparation and analysis of nanoparticle samples for TEM. Optimization may be required depending on the specific nanoparticle composition and suspension medium.

#### Materials:

- Nanoparticle suspension
- TEM grids (e.g., carbon-coated copper grids)
- Pipettes
- Filter paper
- Deionized water
- Ethanol
- Staining agent (e.g., phosphotungstic acid or uranyl acetate), if required for biological samples.

#### Procedure:

- Grid Preparation: Place a TEM grid on a piece of filter paper, carbon-coated side up.
- Sample Deposition: Carefully place a small droplet (2-5  $\mu$ L) of the nanoparticle suspension onto the grid. The concentration of the suspension may need to be optimized to achieve a

suitable particle density on the grid.

- Incubation: Allow the nanoparticles to adsorb onto the grid for a few minutes.
- Wicking: Using the edge of a piece of filter paper, carefully wick away the excess liquid from the grid.
- Washing (Optional): To remove any residues from the suspension medium, a washing step can be included. Place a drop of deionized water on the grid and then wick it away. This can be repeated 2-3 times.
- Staining (for low-contrast materials): For biological or polymeric nanoparticles, negative staining may be necessary to enhance contrast. Apply a drop of the staining solution to the grid for a short period (e.g., 30-60 seconds) and then wick away the excess.
- Drying: Allow the grid to air-dry completely before inserting it into the TEM.
- Imaging: Operate the TEM at an appropriate accelerating voltage and magnification to visualize the nanoparticles.[\[10\]](#)
- Image Analysis: Acquire multiple images from different areas of the grid to ensure a representative sample.[\[10\]](#) Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of individual particles (typically  $>100$ ) to determine the average size and size distribution.[\[10\]](#)[\[11\]](#)

## Dynamic Light Scattering (DLS) Measurement

This protocol outlines the general procedure for measuring nanoparticle size using DLS.

### Materials:

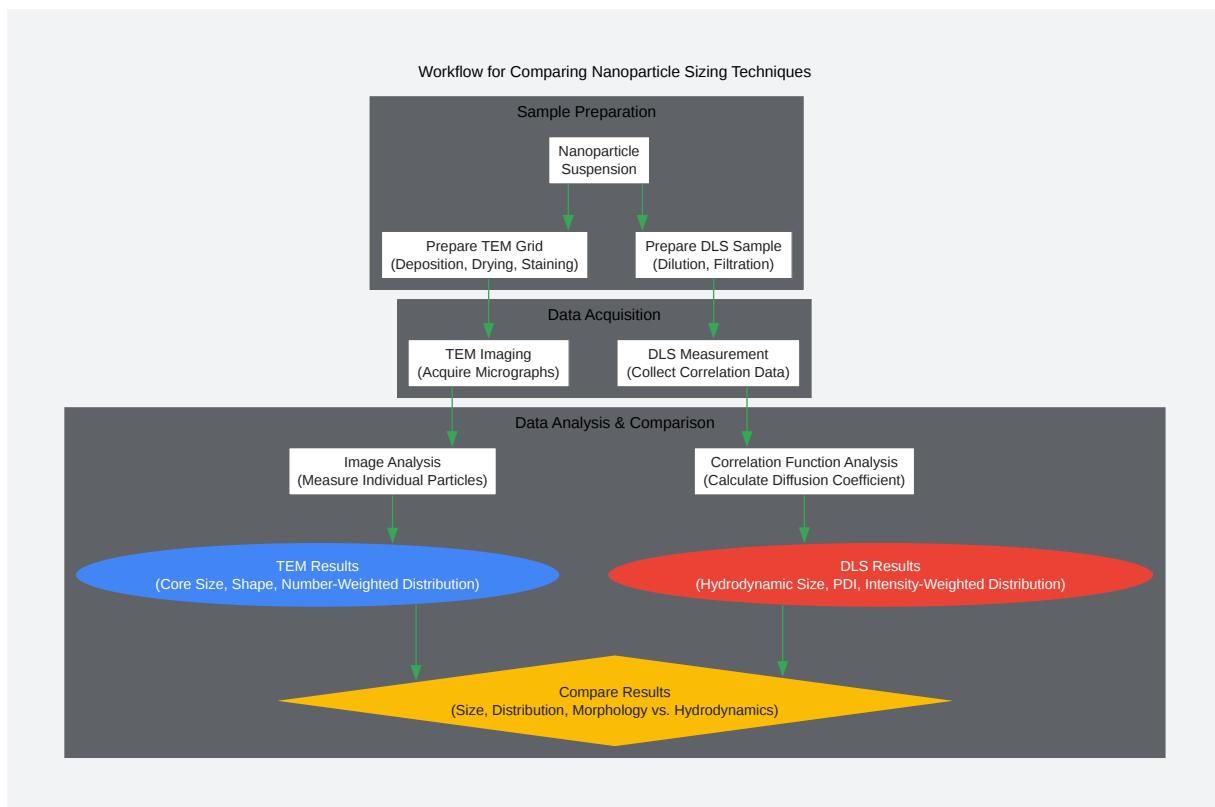
- Nanoparticle suspension
- Appropriate solvent (e.g., deionized water, PBS)
- Disposable or quartz cuvettes
- Syringe filters (e.g., 0.22  $\mu$ m)

**Procedure:**

- Sample Preparation: Dilute the nanoparticle suspension with an appropriate, filtered solvent to a suitable concentration. The optimal concentration will depend on the instrument and the scattering properties of the nanoparticles. It is often recommended to perform measurements at several concentrations to check for concentration-dependent effects.[8]
- Filtration: Filter the diluted sample through a syringe filter to remove any large aggregates or dust particles that could interfere with the measurement.[8]
- Cuvette Preparation: Rinse a clean cuvette with the filtered solvent before adding the sample.
- Sample Loading: Fill the cuvette with the filtered sample, ensuring there are no air bubbles.
- Instrument Setup: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.[8] Enter the correct parameters for the solvent (viscosity and refractive index) and the sample material (refractive index) into the software.[8]
- Measurement: Perform the DLS measurement. Typically, this involves multiple runs that are averaged to ensure reproducibility.[8]
- Data Analysis: The instrument's software will generate a report including the Z-average hydrodynamic diameter, the polydispersity index (PDI), and the size distribution plot.[8]

## Visualizing the Workflow and Principles

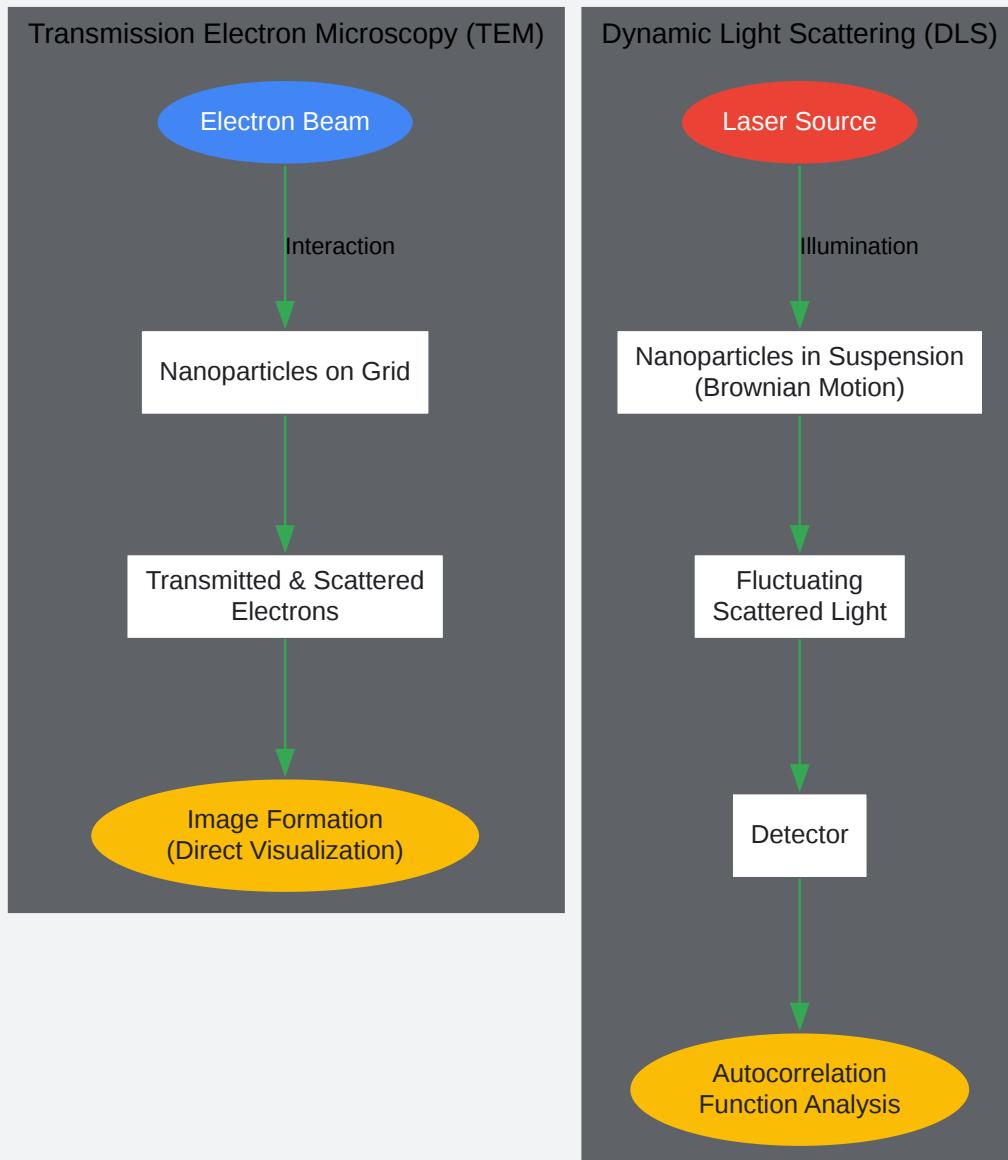
To better understand the logical flow of comparing these two techniques and their fundamental principles, the following diagrams are provided.



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Caption: Workflow for comparing TEM and DLS.

## Fundamental Principles of TEM and DLS

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Caption: Principles of TEM and DLS.

## Conclusion: A Complementary Approach

Both TEM and DLS are powerful techniques for nanoparticle size characterization, each with its own set of strengths and limitations. TEM provides direct visualization of the nanoparticle core, offering invaluable information on size, shape, and morphology.[\[2\]](#)[\[4\]](#) In contrast, DLS delivers a rapid assessment of the hydrodynamic diameter of nanoparticles in their native solution state, which is often more relevant for biological applications.[\[4\]](#)[\[15\]](#)

Discrepancies between TEM and DLS results are common and expected.[\[16\]](#)[\[17\]](#) DLS typically yields a larger particle size due to the measurement of the hydrodynamic shell, which includes the nanoparticle core, any surface coatings, and a layer of solvent molecules.[\[4\]](#) TEM, on the other hand, measures the electron-dense core in a dried state.[\[18\]](#)

For a comprehensive and robust characterization of nanoparticles, a complementary approach utilizing both TEM and DLS is highly recommended.[\[2\]](#) DLS can be used for rapid screening and quality control, while TEM provides detailed validation of size, shape, and dispersity.[\[2\]](#) By understanding the principles and limitations of each technique, researchers can make informed decisions to ensure the accurate and reliable characterization of their nanomaterials.

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